
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide
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Overview
Description
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of this compound are caspase-3 enzymes . Caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses .
Mode of Action
The compound is designed to activate procaspase-3 . It interacts with caspase-3 enzymes, leading to their activation. This activation triggers a cascade of biochemical reactions that ultimately lead to apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects the apoptotic pathways . These pathways involve a series of biochemical reactions that lead to changes in the cell cycle and induce apoptosis . The compound’s action on caspase-3 plays a crucial role in both extrinsic and intrinsic pathways of the apoptotic machine .
Result of Action
The compound shows notable cytotoxicity toward human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . It induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . This leads to the death of cancer cells and prevents their proliferation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide are largely derived from its indole nucleus, which binds with high affinity to multiple receptors . This makes it a valuable tool in the development of new useful derivatives
Cellular Effects
While specific cellular effects of this compound are still being researched, indole derivatives are known to have a broad spectrum of biological activities . These can include effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the indole core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling with thiophene-2-carboxylic acid: The brominated indole is then coupled with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Chemical Reactions Analysis
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Comparison with Similar Compounds
4-bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
5-bromoindole: A brominated indole derivative with various applications in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the indole core with a thiophene-2-carboxamide moiety, leading to distinct chemical and biological properties .
Biological Activity
4-Bromo-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class has been widely studied for its diverse biological activities, including anticancer properties. The compound's structure combines the indole core with a thiophene moiety, which may contribute to its unique biological profile.
Target Enzymes : The primary target of this compound is the caspase-3 enzyme , which plays a crucial role in the apoptotic pathways of cells. By activating procaspase-3, this compound can induce apoptosis in cancer cells, making it a potential therapeutic agent against various malignancies.
Biochemical Pathways : The compound affects apoptotic pathways, leading to significant cytotoxicity against several human cancer cell lines, including:
- Colon cancer : SW620
- Prostate cancer : PC-3
- Lung cancer : NCI-H23
The biochemical properties of this compound are largely influenced by its indole nucleus, which has a high affinity for multiple receptors. This interaction can result in various cellular effects, including:
- Inhibition or activation of enzymes
- Modulation of gene expression
- Potential anti-inflammatory and antimicrobial activities
Research Findings
Recent studies have shown that this compound exhibits notable cytotoxic effects. For instance, in vitro assays demonstrated that this compound significantly inhibited the proliferation of cancer cell lines at nanomolar concentrations.
Case Studies
- Cytotoxicity Assays : In a study assessing the antiproliferative activity of various compounds, this compound showed promising results with IC50 values in the low micromolar range against SW620 and PC-3 cell lines.
- Mechanistic Studies : Further investigations into its mechanism revealed that the compound induces cell cycle arrest and apoptosis in treated cells, as evidenced by flow cytometry analyses.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other indole derivatives:
Compound Name | Structure Type | Notable Activity |
---|---|---|
Indole-3-acetic acid | Plant hormone | Growth regulation in plants |
Indole-3-carbinol | Anticancer agent | Induces apoptosis in breast cancer cells |
5-Bromoindole | Organic synthesis | Various applications in medicinal chemistry |
Preparation Methods
The synthesis of this compound typically involves:
- Formation of the Indole Core : Utilizing Fischer indole synthesis.
- Bromination : Introducing bromine using N-bromosuccinimide (NBS).
- Coupling Reaction : Reacting the brominated indole with thiophene-2-carboxylic acid using coupling reagents like EDCI and HOBt.
Properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-17-11-3-2-10(4-8(11)5-13(17)18)16-14(19)12-6-9(15)7-20-12/h2-4,6-7H,5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRLDJMVZRYMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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